An In-depth Technical Guide to 2-(1-Oxophthalazin-2-yl)acetic acid
An In-depth Technical Guide to 2-(1-Oxophthalazin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1-oxophthalazin-2-yl)acetic acid, a key heterocyclic compound. We will delve into its chemical structure, physicochemical properties, synthesis, spectral characterization, and its emerging role in medicinal chemistry. This document is designed to be a practical resource for professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of the Phthalazinone Scaffold
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Its unique arrangement of a bicyclic aromatic system with a lactam function imparts favorable pharmacokinetic and pharmacodynamic properties. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. 2-(1-Oxophthalazin-2-yl)acetic acid serves as a crucial intermediate in the synthesis of more complex molecules within this class, making a thorough understanding of its properties essential for the design of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental characteristics of 2-(1-oxophthalazin-2-yl)acetic acid is paramount for its effective utilization in research and development.
Chemical Structure and Nomenclature
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IUPAC Name: 2-(1-oxophthalazin-2-yl)acetic acid[5]
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CAS Number: 90689-39-7[5]
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Molecular Formula: C₁₀H₈N₂O₃[5]
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Molecular Weight: 204.19 g/mol
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Canonical SMILES: C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O[5]
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InChI Key: GXRUGARSVAZFHT-UHFFFAOYSA-N[5]
Physicochemical Data
A comprehensive profile of the physicochemical properties of 2-(1-oxophthalazin-2-yl)acetic acid is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Melting Point | 204-206 °C | [6] |
| Boiling Point | 445.7±47.0 °C (Predicted) | [7] |
| Solubility | Water: 27.8 µg/mL (at pH 7.4) | [5] |
| LogP | -0.81 | [2] |
Note: The limited aqueous solubility at neutral pH is a key consideration for biological assays and formulation development. The compound's acidic nature suggests that its solubility will increase at higher pH values.
Synthesis of 2-(1-Oxophthalazin-2-yl)acetic acid
The synthesis of 2-(1-oxophthalazin-2-yl)acetic acid is typically achieved through a two-step process starting from the commercially available phthalazin-1(2H)-one. This synthetic route is reliable and scalable, making it suitable for laboratory and potential pilot-scale production.
Synthetic Workflow
The synthesis involves an initial N-alkylation of phthalazin-1(2H)-one with an ethyl haloacetate, followed by saponification of the resulting ester to yield the desired carboxylic acid.
Caption: Synthetic pathway for 2-(1-oxophthalazin-2-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate [1]
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To a solution of phthalazin-1(2H)-one (10 mmol) in dry acetone, add anhydrous potassium carbonate (20 mmol) and ethyl chloroacetate (12 mmol).
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Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, filter the reaction mixture to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate as a solid.
Step 2: Synthesis of 2-(1-Oxophthalazin-2-yl)acetic acid [6]
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Dissolve the ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate (10 mmol) in ethanol.
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Add a 10% aqueous solution of sodium hydroxide (20 mL per 1 g of ester).
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Reflux the mixture for 3 hours.
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After cooling, acidify the alkaline solution with dilute hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ether).
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Evaporate the organic solvent to yield the crude product.
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Recrystallize the crude product from ethanol to obtain pure 2-(1-oxophthalazin-2-yl)acetic acid as yellow crystals.
Spectral Characterization
Thorough spectral analysis is essential for the unambiguous identification and quality control of 2-(1-oxophthalazin-2-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazinone ring system, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The aromatic region will likely display a complex multiplet pattern due to the coupling of the four adjacent protons.
¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides key information about the carbon skeleton. The spectrum for a related derivative, methyl-2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-4-(methylthio) butanoate, showed the C-1 (carbonyl of the phthalazinone) at δ 158.64 ppm and the C-4 at δ 137.92 ppm. The carbonyl of the acetic acid moiety is expected to resonate at a lower field, typically around 170 ppm.[1]
Infrared (IR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1725-1700 cm⁻¹: C=O stretching of the carboxylic acid.
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~1660 cm⁻¹: C=O stretching of the lactam in the phthalazinone ring.
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~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[5] The molecular ion peak [M]⁺ is expected at m/z 204.
Biological Activity and Therapeutic Potential
While 2-(1-oxophthalazin-2-yl)acetic acid itself has not been extensively studied for its intrinsic biological activity, it serves as a critical building block for the synthesis of derivatives with significant therapeutic potential.
Precursor for Antitumor Agents
Recent research has demonstrated the use of 2-(1-oxophthalazin-2-yl)acetic acid in the synthesis of chiral α-amino acid derivatives.[1][2] These synthesized compounds have been evaluated for their antitumor activity against cell lines such as the Caucasian breast adenocarcinoma MCF7 cell line.[1] This highlights the importance of 2-(1-oxophthalazin-2-yl)acetic acid as a scaffold for the development of novel anticancer agents.
Aldose Reductase Inhibition
Derivatives of oxophthalazineacetic acid have been investigated as potent aldose reductase inhibitors.[4] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. While direct studies on 2-(1-oxophthalazin-2-yl)acetic acid are limited in this context, its structural similarity to other active compounds suggests that it could be a valuable starting point for the design of new aldose reductase inhibitors.
Analytical Methodologies
Reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of 2-(1-oxophthalazin-2-yl)acetic acid and its derivatives.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be the standard approach for the analysis of 2-(1-oxophthalazin-2-yl)acetic acid. A typical method would involve:
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.
Method development would require optimization of the gradient, flow rate, and injection volume to achieve adequate separation and sensitivity.
Gas Chromatography (GC)
For GC analysis, derivatization of the carboxylic acid group would likely be necessary to improve volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or alkyl halides). The resulting ester can then be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS).
Conclusion and Future Directions
2-(1-Oxophthalazin-2-yl)acetic acid is a versatile and valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the established biological activities of its derivatives make it an attractive scaffold for medicinal chemists. Future research should focus on a more in-depth evaluation of the intrinsic biological properties of the parent acid, as well as the continued exploration of its utility in the synthesis of novel therapeutic agents. The development and validation of robust analytical methods will be critical to support these endeavors. This guide serves as a foundational resource to facilitate and inspire further investigation into this promising chemical entity.
References
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PubChem. (1-Oxo-2(1H)-phthalazinyl)acetic acid. Available from: [Link]
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Synthesis of chiral N-(2-(1-oxophthalazin-2(1H)-yl) ethanoyl)- α-amino acid derivatives as antitumor agents. Available from: [Link]
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A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. Available from: [Link]
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Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed. Available from: [Link]
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Synthesis of Chiral N-(2-(1-Oxophthalazin-2(1H)-yl)ethanoyl)-α-amino Acid Derivatives as Antitumor Agents | Request PDF. Available from: [Link]
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An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1-Oxo-2(1H)-phthalazinyl)acetic acid | C10H8N2O3 | CID 977525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
